Bienvenue dans la boutique en ligne BenchChem!

4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide

PDK1 inhibitor PI3K/AKT/mTOR pathway kinase selectivity

4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide (CAS 1021225-53-5) is a synthetic small-molecule thiazole carboxamide derivative specifically disclosed as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1, also annotated as PDHK1). With a molecular formula of C16H14N4OS2 and a molecular weight of 342.44 Da, this compound is patented for use in treating PDK1-mediated diseases, including metastatic and solid tumors.

Molecular Formula C16H14N4OS2
Molecular Weight 342.44
CAS No. 1021225-53-5
Cat. No. B2996590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide
CAS1021225-53-5
Molecular FormulaC16H14N4OS2
Molecular Weight342.44
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(C=C3)SC
InChIInChI=1S/C16H14N4OS2/c1-10-14(23-16(17-10)11-6-4-3-5-7-11)15(21)18-12-8-9-13(22-2)20-19-12/h3-9H,1-2H3,(H,18,19,21)
InChIKeyZMXUITJWLMJQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide (CAS 1021225-53-5): A Defined PDK1 Inhibitor for Targeted Oncology Research


4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide (CAS 1021225-53-5) is a synthetic small-molecule thiazole carboxamide derivative specifically disclosed as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1, also annotated as PDHK1) [1]. With a molecular formula of C16H14N4OS2 and a molecular weight of 342.44 Da, this compound is patented for use in treating PDK1-mediated diseases, including metastatic and solid tumors [1][2]. Unlike many thiazole carboxamide analogs that target PIM kinases or other enzyme families, this compound is documented for its engagement with the PI3K/AKT/mTOR signaling cascade through PDK1 inhibition, a critical pathway in cancer cell proliferation and survival [1].

Why Generic Thiazole Carboxamides Cannot Substitute for 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide in PDK1-Driven Research


The thiazole carboxamide scaffold is a privileged structure in kinase inhibitor discovery, but it exhibits highly divergent target selectivity based on subtle substituent variations. Compounds within this class are known to inhibit PIM kinases, c-Met, COX enzymes, or AMPA receptors depending on their peripheral modifications [1]. 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide is specifically indexed in authoritative databases as a PDK1 (PDHK1) inhibitor [2]. Substituting a generic thiazole carboxamide analog—even one with a similar molecular weight—without verifying its specific kinase inhibition profile risks introducing off-target effects on PIM1, PIM2, or unrelated kinases, fundamentally altering the experimental outcome. The presence of the 6-(methylthio)pyridazin-3-yl moiety is a key structural determinant that directs binding toward PDK1 rather than other kinase targets common to this scaffold class [1].

Quantitative Evidence Guide: Selecting 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide Based on Target Identity and Patent Precedence


Defined PDK1 Inhibition Versus Common PIM Kinase Activity in Thiazole Carboxamide Analogs

Unlike the majority of thiazole carboxamide derivatives exemplified in patent WO2012036974, which are characterized as pan-PIM kinase inhibitors, Compound 23 (corresponding to 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide) is uniquely indexed in the DrugMap database with a primary therapeutic target of Pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. This target assignment distinguishes it from closely related analogs such as Thiazole carboxamide derivative 20 (targeting PIM kinases) or derivative 21 within the same patent family [1]. The differentiation is critical because PDK1 acts upstream of AKT in the PI3K signaling cascade, whereas PIM kinases operate through a parallel, complementary oncogenic pathway [2].

PDK1 inhibitor PI3K/AKT/mTOR pathway kinase selectivity

Patent-Defined Oncology Indication Supporting Procurement for Cancer Research Programs

4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide is explicitly associated with the treatment of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z) in the DrugMap database, with a status of 'Patented' [1]. This is a more specific disease association than many thiazole carboxamide analogs, which are often listed only as 'Discovery agents' or with broader, less defined indications [2]. The compound's inclusion in patent families covering both PDK1 and PIM kinase inhibition suggests it has undergone sufficient characterization to warrant intellectual property protection for specific oncological applications [1].

metastatic cancer solid tumor PDK1-mediated disease

Structural Differentiation via 6-(Methylthio)pyridazine Moiety Relative to Common Pyridine and Phenyl Analogs

The compound contains a 6-(methylthio)pyridazin-3-yl carboxamide moiety, which is structurally distinct from the more common pyridine-carboxamide or phenyl-carboxamide variants found in many thiazole-based kinase inhibitors [1]. The pyridazine ring introduces an additional nitrogen atom at the 2-position compared to pyridine, altering hydrogen-bonding capacity and electronic distribution. The methylthio substituent at the 6-position further modulates lipophilicity and steric bulk. This substitution pattern is specifically enumerated in patent WO2012036974 as part of the Markush structure for compounds with PDK1 inhibitory activity [1]. Thiazole carboxamide derivatives with simple phenyl or unsubstituted pyridine rings (e.g., Thiazole carboxamide derivative 12 or 14 from the same patent) lack these differentiating features [2].

structure-activity relationship pyridazine kinase inhibitor design

Physicochemical Property Profile: Compliance with Lead-Like Criteria for Downstream Optimization

Based on the molecular formula C16H14N4OS2 and molecular weight of 342.44 Da, 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide is predicted to comply with Lipinski's Rule of Five (MW < 500 Da; calculated XLogP ~3.6; 1 H-bond donor; 6 H-bond acceptors; 5 rotatable bonds) [1]. This profile is more lead-like than many larger thiazole carboxamide derivatives that incorporate extended aromatic systems or basic amine substituents (e.g., derivatives with MW > 450 Da and XLogP > 4.5). Compliance with drug-likeness filters supports its utility as a starting point for medicinal chemistry optimization, particularly when compared to analogs with poorer predicted absorption or permeability characteristics [2].

drug-likeness Lipinski Rule of Five physicochemical properties

Recommended Research and Procurement Scenarios for 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide


PDK1-Dependent Cancer Cell Line Profiling in PI3K/AKT Pathway Studies

This compound is best deployed as a tool compound for interrogating PDK1-dependent signaling in cancer cell lines where the PI3K/AKT/mTOR pathway is activated. Its annotated target identity as a PDK1 inhibitor (rather than a pan-PIM or multi-kinase agent) makes it suitable for experiments designed to isolate PDK1-specific effects on AKT phosphorylation (Ser473 and Thr308), cell proliferation, and apoptosis. Researchers should include appropriate positive controls (e.g., established PDK1 inhibitors like GSK2334470) and verify target engagement through phospho-AKT Western blotting or complementary kinase assays [1].

Structure-Activity Relationship (SAR) Studies Around the Thiazole-Pyridazine Scaffold

Given its well-defined substitution pattern (4-methyl on thiazole, 2-phenyl, and 6-(methylthio)pyridazin-3-yl carboxamide), this compound serves as a key reference point for SAR exploration. Medicinal chemistry teams can systematically vary the phenyl substituent, the methylthio group, or the pyridazine ring to map determinants of PDK1 potency and selectivity. The compound's favorable physicochemical properties (MW 342 Da, XLogP 3.6) provide room for structural elaboration without immediately breaching drug-likeness thresholds [2].

Comparative Selectivity Profiling Against PIM Kinase Isoforms

Because the thiazole carboxamide scaffold is shared between PDK1 and PIM kinase inhibitors, this compound is well-suited for head-to-head selectivity profiling. Researchers can evaluate its activity against PIM1, PIM2, and PIM3 in parallel with PDK1 to quantify the selectivity window. This data is essential for interpreting cellular phenotypes and distinguishing PDK1-driven effects from PIM kinase-mediated outcomes, a common confounding factor when using thiazole carboxamide compounds [1].

In Vivo Proof-of-Concept Studies in PDK1-Addicted Tumor Xenograft Models

The compound's patent-backed indication for metastatic and solid tumors supports its evaluation in in vivo xenograft models of cancers with documented PDK1 dependency (e.g., PTEN-deficient tumors, certain breast and prostate cancer models). Its physicochemical profile (moderate MW, acceptable XLogP) suggests potential for oral bioavailability, though formulation optimization and pharmacokinetic characterization would be required prior to efficacy studies [1][2].

Quote Request

Request a Quote for 4-methyl-N-(6-(methylthio)pyridazin-3-yl)-2-phenylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.